Tert-butyl azetidin-3-yl(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl azetidin-3-yl(cyclopropyl)carbamate is an organic compound with the molecular formula C11H21N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structural features, which include a tert-butyl group, an azetidinyl moiety, and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl azetidin-3-yl(cyclopropyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate and cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of Azetidine Intermediate: Azetidine is first synthesized through the cyclization of a suitable precursor.
Reaction with Tert-butyl Chloroformate: The azetidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of Cyclopropylamine: Finally, cyclopropylamine is added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl azetidin-3-yl(cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl azetidin-3-yl(cyclopropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl azetidin-3-yl(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- Tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
Uniqueness
Tert-butyl azetidin-3-yl(cyclopropyl)carbamate is unique due to its specific structural features, which include the combination of a tert-butyl group, an azetidinyl moiety, and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13(8-4-5-8)9-6-12-7-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
PLUBWIMGNOFLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.